molecular formula C4H5KO6 B1630022 Potassium D-tartrate monobasic CAS No. 57341-16-9

Potassium D-tartrate monobasic

Cat. No. B1630022
Key on ui cas rn: 57341-16-9
M. Wt: 188.18 g/mol
InChI Key: KYKNRZGSIGMXFH-YGEZSCCGSA-M
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Patent
US06548680B1

Procedure details

L-AzeOH-D-tartrate (14.0 g; 56 mmol; prepared analogously to the methods described in international patent application WO 97/02441) was added to water (17 mL) at room temperature. The mixture was heated to 60° C. and an additional amount of water (9 mL) was added to completely dissolve the L-AzeOH-D-tartrate. KOH (10.8 mL; 5.7 M) was added over 7 minutes to resultant the yellowish solution. The reaction mixture was then left to cool at room temperature. It was left at this temperature overnight. The reaction mixture was then cooled on ice for 7 h. Potassium hydrogen tartrate crystallised and was filtered off. The filtration gave potassium hydrogen tartrate as white solid (9.5 g; 91%) and a slightly yellowish aqueous solution containing liberated L-AzeOH. The latter was used in the next step without further characterisation.
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Five
Name
potassium hydrogen tartrate

Identifiers

REACTION_CXSMILES
N1CC[C@H]1C(O)=O.[C:8]([C@H:11]([C@@H:13]([C:15]([O-:17])=[O:16])[OH:14])[OH:12])([O-:10])=[O:9].[OH-].[K+:19]>O>[C:8]([CH:11]([CH:13]([C:15]([O-:17])=[O:16])[OH:14])[OH:12])([OH:10])=[O:9].[K+:19] |f:0.1,2.3,5.6|

Inputs

Step One
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@H](C(=O)O)CC1.C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
Step Two
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@H](C(=O)O)CC1.C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
Step Three
Name
Quantity
10.8 mL
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
17 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared analogously to the methods
WAIT
Type
WAIT
Details
The reaction mixture was then left
TEMPERATURE
Type
TEMPERATURE
Details
to cool at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled on ice for 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
Potassium hydrogen tartrate crystallised
FILTRATION
Type
FILTRATION
Details
was filtered off
FILTRATION
Type
FILTRATION
Details
The filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
potassium hydrogen tartrate
Type
product
Smiles
C(=O)(O)C(O)C(O)C(=O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06548680B1

Procedure details

L-AzeOH-D-tartrate (14.0 g; 56 mmol; prepared analogously to the methods described in international patent application WO 97/02441) was added to water (17 mL) at room temperature. The mixture was heated to 60° C. and an additional amount of water (9 mL) was added to completely dissolve the L-AzeOH-D-tartrate. KOH (10.8 mL; 5.7 M) was added over 7 minutes to resultant the yellowish solution. The reaction mixture was then left to cool at room temperature. It was left at this temperature overnight. The reaction mixture was then cooled on ice for 7 h. Potassium hydrogen tartrate crystallised and was filtered off. The filtration gave potassium hydrogen tartrate as white solid (9.5 g; 91%) and a slightly yellowish aqueous solution containing liberated L-AzeOH. The latter was used in the next step without further characterisation.
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Five
Name
potassium hydrogen tartrate

Identifiers

REACTION_CXSMILES
N1CC[C@H]1C(O)=O.[C:8]([C@H:11]([C@@H:13]([C:15]([O-:17])=[O:16])[OH:14])[OH:12])([O-:10])=[O:9].[OH-].[K+:19]>O>[C:8]([CH:11]([CH:13]([C:15]([O-:17])=[O:16])[OH:14])[OH:12])([OH:10])=[O:9].[K+:19] |f:0.1,2.3,5.6|

Inputs

Step One
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@H](C(=O)O)CC1.C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
Step Two
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@H](C(=O)O)CC1.C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
Step Three
Name
Quantity
10.8 mL
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
17 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared analogously to the methods
WAIT
Type
WAIT
Details
The reaction mixture was then left
TEMPERATURE
Type
TEMPERATURE
Details
to cool at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled on ice for 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
Potassium hydrogen tartrate crystallised
FILTRATION
Type
FILTRATION
Details
was filtered off
FILTRATION
Type
FILTRATION
Details
The filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
potassium hydrogen tartrate
Type
product
Smiles
C(=O)(O)C(O)C(O)C(=O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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